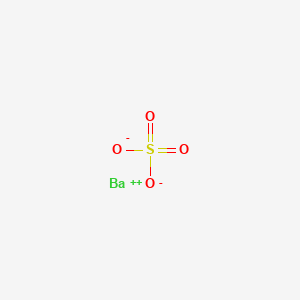

Barium sulfate, SAJ special grade

Description

Properties

Key on ui mechanism of action |

Barium sulfate is a heavy metal with a high atomic number (Z=56) and a K shell binding energy (K-edge of 37.4 keV) very close to that of most diagnostic x-ray beams. Due to these characteristics, barium is an ideal medium for the absorption of x-rays. Barium sulfate is essentially not absorbed from the GI tract nor metabolized in the body. Barium sulfate is used to fill the gastrointestinal tract lumen or to coat the mucosal surface and is administered orally, rectally, or instilled into an enterostomy tube or catheter,. Barium sulfate enhances delineation of the GI tract. The barium suspension covers the mucosal surface of the GI tract, allowing its shape, distensibility, motion, integrity, continuity, location within the torso, relationship to other organs to be closely examined. Various abnormalities, such as benign or malignant tumors, ulcers, strictures, diverticula, inflammation or infection, altered motility, displacement and other pathology can thereby be identified,. At lower concentrations (higher dilution), barium enhances the conspicuity of the GI tract to differentiate the GI tract from various abdominal organs in computed tomography examinations (CT scans) of the abdomen. Improved delineation of the gastrointestinal tract lumen and mucosa may be reached by contrast provided by gas (by the addition of bicarbonate or gas-filled balloons) in addition to the barium. This is known as a _double-contrast procedure_. Osmotically active agents (for example, sorbitol) are also used to induce fluid accumulation and distension of the GI system to enhance visualization. |

|---|---|

CAS No. |

13462-86-7 |

Molecular Formula |

BaH2O4S |

Molecular Weight |

235.41 g/mol |

IUPAC Name |

barium(2+) sulfate |

InChI |

InChI=1S/Ba.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

XUBKPYAWPSXPDZ-UHFFFAOYSA-N |

impurities |

Natural impurities are ferric oxide, silicon dioxide, and strontium sulfate. |

Canonical SMILES |

OS(=O)(=O)O.[Ba] |

boiling_point |

2912 °F at 760 mmHg (Decomposes) (NIOSH, 2024) decomposes 2912 °F (decomposes) 2912 °F (Decomposes) |

Color/Form |

Fine, heavy powder or polymorphous crystals White, orthorhombic crystals White or yellowish powder Opaque powde |

density |

4.25 to 4.5 (NIOSH, 2024) 4.49 g/cu cm 4.5 g/cm³ 4.25-4.5 |

melting_point |

2876 °F (NIOSH, 2024) 1580 °C 2876 °F |

Other CAS No. |

7727-43-7 13462-86-7 |

physical_description |

Barium sulfate appears as white or yellowish odorless powder or small crystals. Mp: 1580 °C (with decomposition). Density: 4.25 -4.5 g cm-3. Insoluble in water, dilute acids, alcohol. Soluble in hot concentrated sulfuric acid. Used as a weighting mud in oil-drilling, in paints, paper coatings, linoleum, textiles, rubber. Administered internally ("barium cocktail") as a radio-opaque diagnostic aid. Dry Powder, Liquid; Pellets or Large Crystals; NKRA; Liquid, Other Solid; Other Solid; Liquid; Water or Solvent Wet Solid; Dry Powder White or yellowish, odorless powder; [NIOSH] Insoluble in water; [HSDB] ODOURLESS TASTELESS WHITE OR YELLOWISH CRYSTALS OR POWDER. White or yellowish, odorless powder. |

Pictograms |

Health Hazard |

solubility |

0.0002 % at 64 °F (NIOSH, 2024) Very slightly soluble in cold water SOLUBILITY IN WATER INCREASES CONSIDERABLY IN PRESENCE OF CHLORIDE & OTHER ANIONS 0.00031 g/100 g water at 20 °C; insol in ethanol Soluble in hot concentrated sulfuric acid; practically insoluble in dilute acids and alcohol Practically insoluble in organic solvents; very slightly soluble in alkalis and in solution of many salts Solubility in water: none (64 °F): 0.0002% |

Synonyms |

Barite Baritop Barium Sulfate Barium Sulfate (2:1) E Z CAT E-Z-CAT EZCAT Micropaque Oral Sulfate, Barium |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origin of Product |

United States |

Evolution of Academic Research Paradigms and Methodologies for Barium Sulfate

The study of barium sulfate (B86663) has evolved from early alchemical observations to sophisticated, modern analytical techniques. This progression reflects the broader development of chemical and materials science.

Initial investigations into what would later be identified as barium sulfate began in the early 17th century. Vincenzo Casciarolo, an Italian shoemaker and alchemist, discovered that certain pebbles, known as "Bologna stones," would glow in the dark after being heated. rsc.orglivescience.com This phenomenon of phosphorescence attracted the attention of contemporary scientists, marking the earliest form of research into the properties of this mineral, naturally occurring as barite. britannica.com

In the 18th century, the focus shifted towards understanding the chemical composition of barite. In 1774, the Swedish chemist Carl Wilhelm Scheele determined that barite was the sulfate of an unknown element. rsc.orgbritannica.com This moved the study of the compound from the realm of alchemy to the emerging science of chemistry. The isolation of the element barium itself was later achieved in 1808 by Sir Humphry Davy through the electrolysis of molten barium salts. rsc.orglivescience.com

The 20th century saw the advent of new applications for barium sulfate, which in turn drove new research methodologies. Its use as a radiocontrast agent in medical imaging, first proposed by Walter Bachem in 1910, spurred investigations into its physical properties, such as particle size and suspension stability. noahchemicals.comrsna.org Researchers began to focus on optimizing barium sulfate suspensions to improve the quality of X-ray images. rsna.orgrsna.org This led to studies on the effects of pH, suspending agents, and particle size on the performance of the contrast medium. rsna.org

More recent research has entered the nanoscale, with a focus on the synthesis and characterization of barium sulfate nanoparticles. juniperpublishers.comresearchgate.net Modern methodologies employ advanced instrumentation to control and analyze the properties of these nanoparticles. Techniques such as transmission electron microscopy (TEM), X-ray diffraction (XRD), and dynamic light scattering (DLS) are now standard for characterizing the size, morphology, and crystalline structure of synthesized barium sulfate. juniperpublishers.com Furthermore, statistical tools like Design of Experiments (DOE) are used to optimize synthesis processes for scalability and sustainability. mdpi.com

Overview of Key Research Milestones and Advancements in Barium Sulfate Chemistry

Controlled Precipitation Techniques

Controlled precipitation is a foundational bottom-up approach for synthesizing barium sulfate, where the product is assembled from the ionic precursors, Ba²⁺ and SO₄²⁻. Current time information in Bangalore, IN. While simple in principle, precise control over the process is necessary to achieve desired particle characteristics.

Direct precipitation is the most straightforward method for synthesizing barium sulfate, typically involving the mixing of aqueous solutions of a barium salt, such as barium chloride (BaCl₂), and a sulfate source, like sodium sulfate (Na₂SO₄). Current time information in Bangalore, IN. However, the very low solubility of barium sulfate means that direct mixing often leads to rapid, uncontrolled crystal growth. Current time information in Bangalore, IN. To tailor the particle morphology and size, several parameters can be meticulously controlled:

Solvents: The choice of solvent significantly affects particle size. Using ethanol-water mixtures as the reaction medium can reduce the final particle size from 70 nm to 20 nm. Current time information in Bangalore, IN. Furthermore, washing the BaSO₄ precipitate with ethanol (B145695) rather than water has been shown to yield significantly smaller particles. Current time information in Bangalore, IN.

Reactant Concentration: The concentration of the precursor solutions influences the final particle dimensions. Studies have shown that higher reactant concentrations can lead to the formation of larger nanoparticles. researchgate.net

Additives: The introduction of specific additives during precipitation is a key strategy for controlling particle characteristics. Ethylenediaminetetraacetic acid (EDTA), for example, can effectively manage the size and morphology of BaSO₄ particles by controlling the supersaturation of Ba²⁺ ions, which facilitates homogeneous nucleation and the synthesis of uniform microspheres. researchgate.netnanoient.org

pH: The pH of the reaction medium has a significant impact on the particle size of the resulting barium sulfate. ias.ac.in

Supersaturation: The level of supersaturation can be adjusted to guide the crystallization process. The precipitation can be categorized into different regions, from a growth-dominated region at low supersaturation that produces large crystals, to a nucleation-dominated region at high supersaturation.

By manipulating these factors, researchers have successfully synthesized spherical BaSO₄ nanoparticles with diameters in the range of 30-35 nm.

Organic additives and polymeric modifiers are instrumental in steering the crystallization kinetics and, consequently, the morphology and size of barium sulfate crystals. These modifiers primarily function by adsorbing onto the crystal surfaces and blocking active sites for growth.

The effectiveness of these additives is closely linked to their molecular structure, particularly the presence of functional groups like carboxylates and phosphonates. Polymers that are highly substituted with carboxyl groups, such as polyacrylic acid (PAA), have demonstrated a strong inhibitory effect on the crystal growth of barium sulfate. Similarly, organophosphorus compounds, especially those with at least two phosphonate (B1237965) groups, are potent inhibitors. The small, naturally derived poly(carboxylic acid) hydroxycitrate has been shown to effectively inhibit both the nucleation and growth of barite crystals.

The presence of these modifiers can induce dramatic changes in crystal morphology. For example, certain polymers can lead to the formation of long, needle-like bundles or hollow, fractal-like cones. Phosphonate-based inhibitors tend to produce much smaller, distorted, and porous spheroidal crystals. The use of EDTA as a complexing agent can guide the transformation of amorphous BaSO₄ particles into well-defined microspheres. nanoient.org

Table 1: Effect of Various Additives on Barium Sulfate Crystallization

| Additive Type | Specific Example | Observed Effect on Crystallization | Reference(s) |

|---|---|---|---|

| Polymeric Modifiers | Polyacrylic Acid (PAA) | Good growth inhibitor. | |

| Carboxymethyl Inulin (CMI) | Inhibition strength increases with carboxyl content. | ||

| Organic Acids | Ethylenediaminetetraacetic Acid (EDTA) | Controls particle size and morphology; promotes microsphere formation. | nanoient.org |

| Hydroxycitrate | Inhibits both nucleation and growth. | ||

| Organophosphonates | Amino tris(methylenephosphonic) acid (ATMP) | Efficient inhibitor of crystal growth. |

Surfactants and stabilizing agents are critical for preventing the agglomeration of newly formed nanoparticles, a common issue in precipitation synthesis. These agents provide stability through two primary mechanisms:

Electrostatic Stabilization: This is achieved by creating repulsive forces between particles. For instance, conducting the precipitation with an excess of barium ions leads to their adsorption on the particle surfaces, creating a positive surface charge that prevents particles from colliding.

Steric Stabilization: This involves the adsorption of molecules, such as polymers or surfactants, onto the particle surface. This adsorbed layer acts as a physical barrier, preventing close contact and aggregation. Dextran encapsulation is a notable example, providing a stable aqueous dispersion of BaSO₄ nanoparticles.

A variety of surfactants are employed in BaSO₄ synthesis. Non-ionic surfactants like Triton X-100 have been used to produce monodisperse nanoparticles around 10 nm. Current time information in Bangalore, IN. Anionic surfactants, such as sodium dodecyl sulfate (SDS), can be used to form a precursor (barium dodecyl sulfate) that decomposes upon heating to yield BaSO₄ nanoparticles with controlled morphology.

Microemulsion and Microreactor-Assisted Synthesis of Barium Sulfate Nanoparticles

To gain superior control over nanoparticle synthesis compared to direct precipitation, advanced methods involving microemulsions and microreactors are utilized. These techniques facilitate intensive and controlled micromixing of reactants. Current time information in Bangalore, IN.

Microemulsion synthesis employs a thermodynamically stable mixture of oil, water, and a surfactant. Current time information in Bangalore, IN. Typically, the reaction is carried out by mixing two separate water-in-oil (w/o) microemulsions, with the aqueous nanodroplets of each containing one of the reactants (Ba²⁺ and SO₄²⁻). Current time information in Bangalore, IN. The collision and fusion of these nanodroplets serve as nanoreactors for the precipitation. This method is highly effective for producing very small nanoparticles, often in the 3–10 nm range. Current time information in Bangalore, IN. The particle characteristics can be fine-tuned by altering the system's composition, such as the water-to-surfactant ratio or the type of co-surfactant used. Current time information in Bangalore, IN. However, the process is often limited by long reaction times and the requirement for large quantities of organic solvents and surfactants, which can be toxic. Current time information in Bangalore, IN.

Microreactor-assisted synthesis offers a powerful alternative, providing excellent control over mass and heat transfer. Various microreactor designs, including T- and Y-shaped micromixers and spinning disc reactors, allow for precise manipulation of reaction conditions. Current time information in Bangalore, IN. This enables the use of high reactant concentrations while maintaining control over particle size, which can be adjusted by modifying parameters like flow rate. Current time information in Bangalore, IN. A significant challenge in this method is the potential for the precipitated nanoparticles to clog the microchannels. Current time information in Bangalore, IN.

Table 2: Comparison of Advanced Synthesis Methods for BaSO₄ Nanoparticles

| Synthesis Method | Principle | Typical Particle Size | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Microemulsion | Reaction within water-in-oil nanodroplets. | 3–10 nm | Very small particle size; narrow size distribution. | Requires large amounts of solvents/surfactants; long processing time. | Current time information in Bangalore, IN. |

| Microreactor | Controlled micromixing in microchannels. | 20–150 nm | Excellent process control; allows high reactant concentrations. | Channel clogging; complex equipment. | Current time information in Bangalore, IN. |

Green Synthesis Approaches for Barium Sulfate Nanostructures utilizing Biomolecules

In an effort to develop more sustainable and environmentally benign processes, green synthesis approaches have been explored for producing barium sulfate nanostructures. These methods utilize natural biomolecules, often from plant extracts, which can act as capping or stabilizing agents, eliminating the need for harsh or toxic chemicals.

One prominent example is the use of Azadirachta indica (neem) leaf extract in the sonochemical synthesis of BaSO₄ nanoparticles. ias.ac.in In this process, the co-precipitation of barium chloride and sodium sulfate is carried out in the presence of the leaf extract. The complex mixture of biomolecules within the extract, such as flavonoids and terpenoids, is believed to cap the nanoparticles as they form, thereby controlling their growth and preventing agglomeration. ias.ac.in This one-pot, room-temperature method has been shown to produce highly crystalline, thermally stable BaSO₄ nanoparticles with an orthorhombic structure and an average crystallite size of approximately 55.6 nm and a rice-grain or rod-like morphology. This approach is considered inexpensive, non-toxic, and eco-friendly.

Table 3: Example of Green Synthesis of Barium Sulfate Nanoparticles

| Biomolecule Source | Synthesis Method | Resulting Particle Characteristics | Key Advantages | Reference(s) |

|---|---|---|---|---|

| ***Azadirachta indica* (Neem) Leaf Extract** | Ultrasonic-assisted co-precipitation | Crystalline, orthorhombic phase; ~56 nm crystallite size; rice-grain/rod morphology. | Inexpensive, non-toxic, eco-friendly, one-pot synthesis at room temperature. | ias.ac.in |

Continuous Production Processes for Barium Sulfate Nanoparticles using High-Shear Mixing

For the industrial-scale production of barium sulfate nanoparticles, continuous processes are essential. These methods are designed to overcome the limitations of batch synthesis and achieve high throughput while maintaining consistent product quality. Current time information in Bangalore, IN. High-shear mixing is a key technology in this domain, as it creates conditions of intense, rapid micromixing that favor fast nucleation over crystal growth, leading to smaller particles with a narrow size distribution.

Reactors such as spinning disc reactors (SDRs) and other high-shear mixers are employed to achieve this intense mixing. Current time information in Bangalore, IN. For instance, a method using a high-speed rotating, fully back-mixed liquid film reactor has been developed to produce BaSO₄ nanoparticles with a size of 30-40 nm by precisely controlling the reactor's rotational speed and the clearance between the rotor and stator.

Microreactors are also being scaled up for continuous production. A microporous tube-in-tube microchannel reactor (MTMCR) has been demonstrated to achieve a high throughput of 9 L/min. In another example of process intensification, a commercially available micromixer was used to establish a continuous process capable of producing 2 kg/h of BaSO₄ nanoparticles with a mean particle size of 28 nm. Current time information in Bangalore, IN. These continuous, high-shear processes represent a viable path toward the large-scale, industrial manufacturing of tailored barium sulfate nanoparticles.

Compound Reference Table

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identification (CID) numbers.

Low-Temperature and Environmentally Benign Synthesis Routes for Barium Sulfate Precursors (e.g., Barium Sulfide)

The synthesis of barium sulfate (BaSO₄) often involves the use of precursors, with barium sulfide (BaS) being a significant intermediate. Traditionally, the production of BaS is achieved through the carbothermic reduction of barite (natural BaSO₄), a process that is both energy-intensive and environmentally taxing. vgtu.lt This conventional "black ash" method requires heating barite with a carbon source, like coal or coke, in a rotary kiln at temperatures ranging from 1000°C to 1300°C. vgtu.ltgoogle.compatsnap.com The high temperatures and the use of carbon result in significant carbon dioxide (CO₂) emissions, and the process can have a low conversion efficiency, sometimes only 60-70%, which wastes resources and produces large amounts of waste residue. google.compatsnap.com

In the pursuit of greener and more efficient chemical manufacturing, research has focused on developing low-temperature and environmentally benign routes for BaS synthesis. These advanced methods aim to reduce energy consumption and eliminate harmful byproducts.

One novel approach is a solid-state synthesis that uses a finely milled mixture of barium hydroxide (B78521) [Ba(OH)₂] and elemental sulfur. nanoge.org This method achieves an 85% conversion to BaS at a significantly lower annealing temperature of 500°C. nanoge.org The reaction is facilitated in a low-pressure environment that helps in the rapid removal of water (H₂O) byproducts while maintaining a controlled sulfur partial pressure, which prevents undesirable side reactions and improves conversion efficiency. nanoge.org This technique is scalable and presents a more sustainable and economically viable path for BaS production. nanoge.org

Another cleaner process involves the reduction of barium sulfate using elemental sulfur instead of carbon. acs.org Thermodynamic and experimental studies show that BaSO₄ reacts with sulfur to produce solid BaS and sulfur dioxide (SO₂). acs.org While SO₂ is a known pollutant, this process allows for its capture and use as a raw material for producing sulfuric acid, thereby creating a more integrated and less wasteful manufacturing cycle. acs.org This reaction begins at approximately 675 K (302°C) and proceeds to completion at higher temperatures, with reaction efficiency increasing with temperature and sulfur partial pressure. acs.org

Mechanical activation has also been explored to improve the traditional carbothermic reduction. By milling a mixture of barite and metallurgical coke in a ball mill, the initial temperature required for the carbothermic reduction can be lowered from 1100 K (827°C) to 990 K (717°C), achieving complete conversion of barite to BaS. mdpi.com

These emerging methodologies represent a significant shift towards more sustainable chemical production, reducing the carbon footprint and energy demands associated with producing crucial barium sulfate precursors.

Interactive Data Table: Comparison of Barium Sulfide (BaS) Synthesis Methods

| Parameter | Conventional Carbothermic Reduction | Solid-State Synthesis (Ba(OH)₂ + S) | Reduction with Elemental Sulfur | Mechanically-Activated Carbothermic Reduction |

|---|---|---|---|---|

| Reactants | Barium Sulfate (BaSO₄), Carbon (Coal/Coke) | Barium Hydroxide (Ba(OH)₂), Sulfur (S) | Barium Sulfate (BaSO₄), Sulfur (S) | Barium Sulfate (BaSO₄), Carbon (Coke) |

| Typical Temperature | 1000–1300°C vgtu.ltgoogle.com | 500°C nanoge.org | Starts at ~402°C, proceeds to completion at higher temperatures acs.org | Starts at ~717°C mdpi.com |

| Key Byproducts | Carbon Dioxide (CO₂), Carbon Monoxide (CO) google.com | Water (H₂O) nanoge.org | Sulfur Dioxide (SO₂) acs.org | Carbon Dioxide (CO₂), Carbon Monoxide (CO) |

| Environmental Impact | High energy consumption, greenhouse gas emissions, waste residue. patsnap.comnanoge.org | Low energy consumption, benign byproduct (water). nanoge.org | SO₂ byproduct can be captured for sulfuric acid production, reducing CO₂ emissions. acs.org | Lower energy consumption than conventional method. mdpi.com |

Comparative Analysis of Top-Down and Bottom-Up Approaches in Barium Sulfate Nanoparticle Fabrication

The fabrication of barium sulfate nanoparticles (BaSO₄-NPs) is broadly categorized into two fundamental strategies: top-down and bottom-up approaches. mdpi.commpg.de These methods differ significantly in their principles and have distinct advantages and limitations in producing nanomaterials.

Top-Down Approach

The top-down approach involves the size reduction of bulk material to produce nanosized particles. mdpi.com For BaSO₄, this typically means the mechanical milling or grinding of commercial or synthesized barium sulfate powder. mdpi.comresearchgate.net Wet milling, often performed in a stirred media mill, is a common technique where the bulk material is ground in a liquid suspension, sometimes with a dispersant like sodium polyacrylate, to achieve nanoparticles. mdpi.com

Despite its straightforwardness and high productivity, the top-down approach is not widely favored for producing high-quality BaSO₄-NPs. mdpi.comresearchgate.net The primary drawbacks are the significant difficulty in controlling the final particle size and shape distribution. mdpi.com The intense mechanical forces during grinding can also introduce surface defects and alter the physicochemical properties of the nanoparticles. mdpi.comresearchgate.net

Bottom-Up Approach

In contrast, the bottom-up approach constructs nanoparticles from the atomic or molecular level. mdpi.com This method is considered more promising for BaSO₄-NPs as it allows for greater control over particle characteristics. mdpi.comresearchgate.net The most common bottom-up technique for BaSO₄ is precipitation from a liquid phase, which leverages the compound's very low solubility. This involves the controlled mixing of solutions containing barium ions (Ba²⁺) and sulfate ions (SO₄²⁻). mdpi.com

Several bottom-up methods have been developed to overcome the limitations of simple precipitation and to precisely control particle size and morphology:

Direct Precipitation: This is the simplest method, where aqueous solutions of a barium salt (e.g., barium chloride) and a sulfate source (e.g., sodium sulfate) are mixed. mdpi.com While simple, controlling particle size can be challenging. mdpi.comresearchgate.net The use of co-solvents like ethanol can help produce smaller particles. mdpi.com

Microemulsions: This technique involves creating water-in-oil or oil-in-water microemulsions where the aqueous nanodroplets act as constrained microreactors. mdpi.comresearchgate.net Reactant solutions are prepared in separate microemulsions, and when mixed, the collision and fusion of the droplets initiate precipitation, allowing for the formation of uniform nanoparticles. mpg.deresearchgate.net

Microreactors and Spinning Disc Reactors: These methods provide intensive and controlled micromixing of precursor solutions. mdpi.comresearchgate.net The rapid and uniform mixing allows for high supersaturation levels to be achieved consistently, leading to the production of nanoparticles with a narrow size distribution. mdpi.com For instance, introducing microbubbles into a membrane dispersion microreactor has been shown to enable efficient mixing and the synthesis of BaSO₄-NPs around 40 nm. mdpi.com

The bottom-up approach is more versatile and provides a powerful toolkit for tailoring the properties of barium sulfate nanoparticles for specific applications. mdpi.com

Interactive Data Table: Comparison of Top-Down and Bottom-Up Approaches for BaSO₄-NP Fabrication

| Feature | Top-Down Approach | Bottom-Up Approach |

|---|---|---|

| Principle | Deconstruction of bulk material into smaller, nanosized particles. mdpi.com | Assembly of nanoparticles from atomic or molecular precursors. mdpi.com |

| Typical Methods for BaSO₄ | Mechanical milling, grinding (e.g., wet ball milling). mdpi.comkashanu.ac.ir | Chemical precipitation, microemulsions, microreactors, spinning disc reactors, sol-gel. mdpi.commpg.denih.gov |

| Advantages | High productivity, process repeatability, suitable for large-scale production. mdpi.com | Precise control over particle size, shape, and distribution; can produce smaller, more uniform particles; less surface contamination and defects. mdpi.commpg.de |

| Disadvantages | Poor control over particle size and shape; introduces surface defects and impurities from milling media; alters physicochemical properties. mdpi.comresearchgate.net | Can be more complex and costly; may require surfactants or stabilizers; scaling up can be challenging for some methods. mdpi.com |

| Resulting BaSO₄-NPs | Broad particle size distribution, irregular shapes, potential surface damage. mdpi.com | Narrow particle size distribution, controllable morphology (e.g., spherical, cubic), high purity. mpg.de |

Comprehensive Structural and Morphological Characterization of Barium Sulfate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the atomic and molecular structure of barium sulfate (B86663), providing insights into its crystalline nature, chemical bonding, and the spatial distribution of its chemical components.

X-ray Diffraction (XRD) for Crystalline Structure, Phase Purity, and Crystallite Size Determination

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials like barium sulfate. us.es It provides detailed information about the crystal structure, phase composition, and crystallite size. The interaction of X-rays with the crystal lattice of BaSO₄ generates diffraction patterns that are unique to its crystalline form. juniperpublishers.com By analyzing these patterns, researchers can identify the crystallographic phases and quantify crystallite sizes with precision. juniperpublishers.com

Barium sulfate typically crystallizes in an orthorhombic structure, belonging to the Pnma space group. scispace.comshift8web.ca XRD analysis confirms the crystalline nature and high purity of synthesized BaSO₄ nanoparticles, with diffraction peaks corresponding to the standard data for the barite mineral phase. shift8web.caelixirpublishers.com The lattice parameters for the orthorhombic unit cell have been reported as a = 8.875 Å, b = 5.453 Å, and c = 7.154 Å. scispace.com Studies have shown that even with the presence of additives or different synthesis conditions, the resulting barium sulfate crystals maintain a single barite phase. nstproceeding.com

The Scherrer equation is often applied to the XRD peak broadening to estimate the average crystallite size. scispace.cominstanano.com For instance, one study reported an average particle size of 91.72 nm for synthesized BaSO₄ nanoparticles. scispace.com Another study found that the primary crystallite diameter was approximately 15.3 nm. researchgate.net The crystallite size can be influenced by factors such as the presence of additives and the composition in BaSO₄-SrSO₄ solid solutions. geoscienceworld.org

Table 1: Representative XRD Data for Barium Sulfate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | scispace.comshift8web.cauijrt.com |

| Space Group | Pnma | scispace.comshift8web.canih.gov |

| Lattice Parameters | a = 8.875 Å, b = 5.453 Å, c = 7.154 Å | scispace.com |

| Average Crystallite Size | 15.3 - 91.72 nm | scispace.comresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure and Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for investigating the molecular structure and chemical bonding within barium sulfate. tandfonline.comresearchgate.net The FTIR spectrum of BaSO₄ exhibits characteristic absorption bands corresponding to the vibrational modes of the sulfate (SO₄²⁻) ion.

The sulfate ion, with Td molecular symmetry, has specific fundamental vibrational modes. researchgate.net The symmetric stretching vibration (ν1) of the SO₄²⁻ group is observed around 982-985 cm⁻¹. tandfonline.comresearchgate.net The antisymmetric stretching vibrations (ν3) appear as a series of strong bands in the region of 1070-1215 cm⁻¹. tandfonline.comresearchgate.net Specifically, bands have been identified at approximately 1070, 1114, and 1197 cm⁻¹. researchgate.net The deformation vibrations (ν4) are found in the lower frequency region, with peaks around 609 cm⁻¹ and 636-644 cm⁻¹. tandfonline.comresearchgate.net The presence of these distinct bands in the FTIR spectrum confirms the formation of barium sulfate and provides information about the integrity of the sulfate group within the crystal lattice. tandfonline.comsemanticscholar.org The absence of other significant absorption bands can indicate the high purity of the material. tandfonline.com

Table 2: Characteristic FTIR Vibrational Bands for Barium Sulfate

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Symmetric Stretch (ν1) | 982 - 985 | tandfonline.comresearchgate.net |

| Antisymmetric Stretch (ν3) | 1070 - 1215 | tandfonline.comresearchgate.net |

| Deformation (ν4) | 609, 636 - 644 | tandfonline.comresearchgate.net |

Raman Spectroscopic Imaging for Spatially Resolved Chemical Information in Barium Sulfate Aggregates

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for studying the chemical composition and its spatial distribution within aggregates. Raman spectra of barium sulfate show a very strong band around 988-1007 cm⁻¹, which is attributed to the symmetric stretching mode of the sulfate ion. researchgate.netpsu.edu Other weaker to medium intensity bands are observed at approximately 454-477 cm⁻¹, 619-638 cm⁻¹, 1073 cm⁻¹, and 1157 cm⁻¹. researchgate.netpsu.edu

Raman spectroscopic imaging can reveal the spatial patterns of different chemical compositions within barium sulfate samples. spectroscopyonline.com For example, it has been used to identify the presence of different sulfate minerals and their distribution. spectroscopyonline.com This technique is valuable for understanding the formation of complex barium sulfate structures and the incorporation of other species into the crystal lattice. researchgate.net The chemical specificity of Raman spectroscopy allows for the identification of different crystalline phases and even intermediate states. spectroscopyonline.com

Advanced Electron Microscopy Techniques for Morphological Elucidation

Electron microscopy techniques are indispensable for visualizing the morphology, size, and internal structure of barium sulfate particles at the micro and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Aggregation Assessment of Barium Sulfate

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, particle shape, size, and aggregation of barium sulfate. juniperpublishers.commatec-conferences.orgcsic.es SEM analysis has revealed a wide variety of growth forms for barium sulfate, including plate-like, star-like, and spherical particles. nih.gov The morphology can be influenced by synthesis conditions such as reactant concentration and the presence of additives. mdpi.com For instance, without additives, particles can appear leaf-shaped with toothed edges, with sizes around 4-8 μm. matec-conferences.org In some cases, star-like particles with a lamellar arrangement resembling flower petals have been observed. elixirpublishers.commatec-conferences.org

SEM is also crucial for assessing the degree of particle aggregation. nih.gov Studies have shown that barium sulfate nanoparticles can exist as both isolated particles and as aggregates. scispace.com The size of these aggregates can range from tens to hundreds of nanometers. scispace.com Furthermore, SEM can be used to observe changes in surface topography, such as the formation of pits, which can be indicative of dissolution processes. csic.es

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoparticle Morphology and Lattice Structure

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide even higher magnification and resolution than SEM, allowing for the detailed characterization of nanoparticle morphology and the direct visualization of the crystal lattice. juniperpublishers.comnih.gov

TEM images have confirmed that barium sulfate nanoparticles can have a nearly spherical morphology, with sizes ranging from a few nanometers to several tens of nanometers. scispace.comresearchgate.net For example, one study reported nanoparticle sizes between 2.6 and 20 nm, with an average size of 14.5 nm. scispace.com TEM also reveals the presence of aggregates, consistent with SEM observations. scispace.com

HRTEM allows for the direct imaging of the lattice fringes of the crystalline nanoparticles, providing direct evidence of their high degree of crystallinity and phase purity. scispace.comresearchgate.net The measured interlayer distances from HRTEM images can be correlated with the crystallographic planes identified by XRD. For instance, a lattice spacing of 0.327 nm has been observed, which corresponds closely to the {210} crystal planes of the barite phase. scispace.com In another case, a lattice spacing of 3.42 Å was consistent with the 200 face of barite. researchgate.netacs.org Selected Area Electron Diffraction (SAED), a technique often performed in conjunction with TEM, can be used to confirm the crystal structure and orientation of individual nanoparticles. nih.govresearchgate.netacs.org

Energy-Dispersive X-ray (EDX) Spectroscopy for Elemental Composition Mapping of Barium Sulfate

Energy-Dispersive X-ray (EDX or EDS) spectroscopy is a powerful and non-destructive analytical technique used for the elemental analysis and chemical characterization of materials. wikipedia.orgthermofisher.com This method relies on the interaction between a focused electron beam or X-ray source and the sample, which excites electrons in the inner shells of atoms, causing them to be ejected. wikipedia.orglibretexts.org The resulting vacancies are filled by electrons from higher energy shells, a process accompanied by the emission of X-rays. wikipedia.org Each element possesses a unique atomic structure, resulting in a characteristic set of X-ray emission peaks, allowing for the determination of the elemental composition of the specimen. wikipedia.orglibretexts.org

In the context of barium sulfate (BaSO₄), EDX is frequently employed to confirm the presence and relative abundance of barium, sulfur, and oxygen. It is also instrumental in identifying any impurities or elemental substitutions within the crystal lattice. For instance, studies have used EDX to analyze the inorganic fraction of materials, identifying and quantifying elements that constitute compounds like barium sulfate and zinc oxide. nih.gov

EDX can be combined with scanning electron microscopy (SEM) to create elemental maps, visually representing the spatial distribution of elements across a sample's surface. rsc.org This is particularly useful for understanding the homogeneity of barium sulfate precipitates and for analyzing the elemental distribution in composite materials or at interfaces. For example, elemental mapping has been used to confirm the uniform incorporation of barium and sulfur in synthesized crystals, ensuring they form a homogeneous material rather than localized domains. rsc.org

The accuracy of quantitative analysis with EDX can be influenced by factors such as overlapping emission peaks of different elements and the nature of the sample itself. wikipedia.org For example, the molybdenum (Mo) and sulfur (S) signals in molybdenite (MoS₂) can be difficult to distinguish due to broadened peaks. libretexts.org

Other Advanced Characterization Methodologies

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), is a fundamental technique for probing the crystalline structure of materials at the atomic level. wikipedia.org The method involves directing a beam of X-rays at a sample and measuring the intensity of the scattered X-rays at wide angles. wikipedia.org The resulting diffraction pattern, characterized by Bragg peaks, provides information about the arrangement of atoms within the crystal lattice, including the degree of crystallinity, phase composition, and preferred crystallographic orientation (texture). wikipedia.orgdectris.com

In the study of barium sulfate, WAXS is employed to understand the orientation of crystals, particularly in complex environments or when influenced by templates. Research has utilized spatially resolved WAXS to investigate the crystallographic orientation of barite (the mineral form of barium sulfate) crystals within biological structures. acs.orgfigshare.com These studies have revealed that the confinement within cellular structures can direct the crystallization of BaSO₄, leading to a co-orientation of the barite crystals with the surrounding organic matrix, suggesting an epitaxial growth mechanism. acs.orgfigshare.com

The ability to combine WAXS with Small-Angle X-ray Scattering (SAXS) in a single measurement (SWAXS) allows for a comprehensive analysis of a material's structure across different length scales, from atomic arrangements to larger morphological features. wikipedia.orgdectris.com

The specific surface area is a critical physical property of powdered and porous materials, significantly influencing their behavior in various applications. The Brunauer–Emmett–Teller (BET) method is a widely accepted technique for determining the specific surface area of materials. wikipedia.organton-paar.com The theory, an extension of the Langmuir theory of monolayer adsorption, describes the physical adsorption of gas molecules in multiple layers on a solid surface. wikipedia.org

The BET measurement process typically involves the following steps:

Outgassing: The sample is heated under vacuum to remove any adsorbed contaminants from its surface. catalysis.blog

Adsorption: An inert gas, most commonly nitrogen, is introduced to the sample at a constant cryogenic temperature (typically that of liquid nitrogen, 77 K). wikipedia.orgcatalysis.blog

Data Collection: The amount of gas adsorbed onto the material's surface is measured at various relative pressures. catalysis.blog

Analysis: The BET equation is applied to the adsorption data to calculate the amount of gas required to form a monolayer on the surface, from which the specific surface area is determined. anton-paar.comcatalysis.blog

The specific surface area of barium sulfate is an important parameter, as it can be indirectly related to particle size and can affect properties such as dissolution rates and reactivity. anton-paar.comiteh.ai For instance, materials with a higher specific surface area generally exhibit increased dissolution rates. iitk.ac.in The BET method provides a means to quantify this property, which is valuable for quality control and research in areas where the surface interactions of barium sulfate are important. iteh.ai

Table 1: Key Parameters Obtained from BET Analysis

| Parameter | Description | Significance in Material Characterization |

|---|---|---|

| Specific Surface Area | Total surface area per unit mass of the material. catalysis.blog | Influences reactivity, dissolution rate, and adsorption capacity. anton-paar.comiitk.ac.in |

| Monolayer Capacity | The amount of adsorbate gas required to form a single molecular layer on the surface. catalysis.blog | A fundamental value used in the BET equation to calculate the specific surface area. |

| BET Constant (C) | A parameter related to the enthalpy of adsorption, indicating the strength of the interaction between the adsorbate and the surface. catalysis.blog | Provides insight into the surface energy and nature of the adsorption process. |

The particle size distribution (PSD) of a material is a statistical representation of the range of particle sizes present in a sample. microtrac.com It is a crucial parameter as it significantly influences a wide range of material properties, including flowability, reactivity, solubility, and optical properties. microtrac.commdpi.com Various techniques are used to determine PSD, such as laser diffraction, dynamic light scattering, and image analysis. microtrac.com

For barium sulfate, controlling the particle size and its distribution is essential for its application in various fields. For example, BaSO₄ with an average particle size of less than 0.5 μm can be used as a filler in polyester (B1180765) fibers, while particles ranging from 0.8 to 1.0 μm are suitable for coatings. mdpi.com

Research has shown that the PSD of synthesized barium sulfate can be influenced by various factors during its precipitation, including the presence of additives, reactant concentrations, and pH. mdpi.comresearchgate.net For instance, the use of certain additives can lead to a more uniform and smaller particle size. mdpi.com Experimental studies have demonstrated that it is possible to synthesize BaSO₄ nanoparticles with a mean particle size as small as 16.4 nm and a narrow PSD. researchgate.net

The PSD is often characterized by parameters such as D10, D50 (the median particle size), and D90, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively. The span, calculated as (D90 - D10) / D50, is a common measure of the width of the distribution. microtrac.comfda.gov

Table 2: Influence of Experimental Conditions on Barium Sulfate Particle Size

| Experimental Parameter | Observed Effect on Particle Size | Reference Finding |

|---|---|---|

| Reactant Concentration | Higher concentrations can lead to increased nucleation rates and particle collision, potentially resulting in larger particles. mdpi.com | Particle sizes in one study ranged from 218.8 nm to 381.9 nm depending on concentration. mdpi.com |

| Additives (e.g., MGDA) | Can significantly affect the morphology and lead to a more uniform and smaller particle size. mdpi.com | The use of MGDA resulted in the most uniform PSD and the smallest average particle size (381.9 nm) compared to other additives. mdpi.com |

| pH | Can apparently affect the particle size distribution. researchgate.net | Uniform PSD with particle sizes less than 1 μm can be obtained at natural pH. mdpi.com |

| Temperature | Has a relatively small influence on the dispersion degree of barium sulfate particles. mdpi.com | In one experiment, the smallest average particle size (257.8 nm) was obtained at 25 °C. mdpi.com |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the direct, in-situ observation of surfaces at the nanoscale. mdpi.comresearchgate.net It has become an invaluable tool for studying the dynamic processes of crystal growth and dissolution at the mineral-water interface. mdpi.comprinceton.edu

In the study of barium sulfate, AFM has been used to investigate the morphological changes on the surface of barite crystals during dissolution and growth. princeton.edu For example, noncontact AFM has been used to observe the formation of shallow, triangular etch pits on the (001) surface of barite when exposed to an acidic solution. princeton.edu These observations have revealed that the dissolution proceeds in a layer-by-layer mechanism. princeton.edu

In-situ AFM studies on the growth of barite from supersaturated BaSO₄ solutions have provided insights into the microscopic growth behaviors. mdpi.com These studies have shown that at low supersaturation, growth primarily occurs through the advancement of existing step edges and the filling of etch pits. mdpi.com As supersaturation increases, other growth mechanisms, such as the formation of two-dimensional nuclei, can be observed. mdpi.com

AFM experiments, sometimes combined with molecular simulations, have also been used to understand the influence of factors like the ionic strength of the solution and the presence of growth inhibitors on the growth and dissolution rates of barite. tandfonline.com These studies have shown that the rates of both processes can increase with increasing background electrolyte concentration. tandfonline.com

Solubility, Dissolution, and Precipitation Mechanisms of Barium Sulfate

Fundamental Solubility Equilibrium and Solubility Product Constant (Ksp) Studies for Barium Sulfate (B86663)

Barium sulfate (BaSO₄) is notorious for its low solubility in water, a characteristic that makes it a persistent and troublesome scale in various industrial processes, including oil and gas production. princeton.edu The fundamental equilibrium for the dissolution of barium sulfate in water can be represented by the following equation:

BaSO₄(s) ⇌ Ba²⁺(aq) + SO₄²⁻(aq)

The extent of this dissolution is quantified by the solubility product constant (Ksp), which is the product of the molar concentrations of the dissolved ions at equilibrium. For barium sulfate, the Ksp is expressed as:

Ksp = [Ba²⁺][SO₄²⁻]

At a standard temperature of 25°C, the Ksp for barium sulfate is approximately 1.0 x 10⁻¹⁰, highlighting its very limited solubility. princeton.edu When the product of the barium and sulfate ion concentrations in a solution exceeds this Ksp value, precipitation of solid barium sulfate will occur. This can be triggered by factors such as changes in temperature, pressure, pH, or the mixing of incompatible waters, such as seawater rich in sulfate ions with formation water containing barium ions. google.comscielo.br

Influence of Environmental and Chemical Parameters on Barium Sulfate Solubility

The solubility of barium sulfate is not a fixed value but is significantly influenced by various environmental and chemical factors.

Temperature Dependency of Barium Sulfate Dissolution Kinetics

Temperature plays a crucial role in the dissolution kinetics of barium sulfate. Studies have shown that increasing the temperature generally enhances the rate of dissolution. scielo.brscielo.br This is because the dissolution of barium sulfate is an endothermic process, meaning it absorbs heat. scielo.br Therefore, applying heat provides the necessary energy to break the lattice structure of the barium sulfate crystals, facilitating the release of barium and sulfate ions into the solution. Research has demonstrated that at lower temperatures, even with high concentrations of chelating agents, the dissolution of barium sulfate is inefficient. A significant increase in dissolved barium sulfate mass is often observed only at temperatures above 50°C. scielo.br

Impact of pH on Barium Sulfate Precipitation and Dissolution Rates

The pH of the solution has a profound effect on both the precipitation and dissolution of barium sulfate, particularly when chelating agents are involved. The dissolution of barium sulfate scale using chelating agents like Diethylenetriaminepentaacetic acid (DTPA) is highly pH-dependent. researchgate.net For these agents to be effective, a high pH environment is typically required. For instance, complete deprotonation of the DTPA molecule, which enhances its ability to chelate barium ions, necessitates an aqueous solution with a pH of at least 11. researchgate.net Studies have shown that using a potassium-based solution, such as potassium hydroxide (B78521), to achieve this high pH results in greater barium sulfate dissolution compared to a sodium-based one. researchgate.netripi.ir

Effect of Brine Composition and Ionic Strength on Barium Sulfate Solubility (e.g., Formate (B1220265) Brines)

The composition and ionic strength of the brine in which barium sulfate is present can significantly affect its solubility. The presence of other ions can either increase or decrease solubility through various mechanisms. High ionic strength can increase solubility due to the "salt effect," which reduces the activity of the barium and sulfate ions.

Formate brines, containing salts like potassium formate, sodium formate, and cesium formate, are of particular interest in the oil and gas industry. nih.govfishersci.fifishersci.cawikipedia.orgfishersci.atdsmz.desigmaaldrich.comamericanelements.comamericanelements.comfishersci.atamericanelements.comamericanelements.comeasychem.org Research has shown that the addition of certain salts to chelating agent solutions can enhance barium sulfate dissolution. For example, adding potassium formate to a DTPA solution has been found to increase the removal of barite scale. researchgate.net The presence of different cations in the brine, such as sodium versus potassium, can also influence the effectiveness of chelating agents. Potassium-based DTPA solutions have been observed to yield higher dissolution rates of barite compared to their sodium-based counterparts. ripi.ir

Mechanisms of Barium Sulfate Dissolution and Crystal Growth on Surfaces

The dissolution of barium sulfate is a surface-controlled process rather than being limited by diffusion. whiterose.ac.uk The mechanism involves the hydration of the crystal surface, where water molecules interact with the barium and sulfate ions. The rate of dissolution is governed by the speed at which unexposed units of the crystal lattice enter this hydrated monolayer. whiterose.ac.uk

Atomic Force Microscopy (AFM) studies have provided detailed insights into the dissolution process at the crystal surface. On the (001) surface of barite, dissolution in water leads to the formation of etch pits. researchgate.net These pits are typically bounded by specific crystallographic faces. researchgate.net The dissolution often proceeds in a layer-by-layer manner. princeton.edu

Crystal growth and dissolution are not simply reciprocal processes and can have different rate constants. whiterose.ac.uk The morphology of the dissolving crystal surface, including the presence of etch pits and their orientation, is strongly influenced by the underlying crystal structure of barium sulfate. princeton.edu

Research on Chelating Agent-Enhanced Barium Sulfate Dissolution and Scale Inhibition Strategies

Due to its extreme insolubility, acids are generally ineffective for removing barium sulfate scale. princeton.edu Consequently, research has focused on the use of strong chelating agents to dissolve these deposits.

Aminopolycarboxylic acids such as Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) are commonly studied for this purpose. sjaswantlalcompany.comfishersci.nodsmz.defishersci.cafishersci.semacsenlab.comwikipedia.orguni.luiau.irnih.govnih.gov These molecules work by forming stable, water-soluble complexes with the barium ions, effectively removing them from the crystal lattice and shifting the solubility equilibrium towards dissolution. scielo.brresearchgate.net

The effectiveness of these chelating agents is influenced by several factors. As mentioned, a high pH is crucial for the optimal performance of agents like DTPA. researchgate.netripi.ir The concentration of the chelating agent is also a key parameter. However, a simple increase in concentration does not always lead to a proportional increase in dissolution. At high concentrations and low temperatures, large chelating agent molecules can form a "shielding layer" on the barite surface, which can hinder the dissolution process. scielo.br

To enhance the efficiency of chelating agents, various activators and catalysts have been investigated. The addition of substances like potassium carbonate, potassium chloride, and potassium formate has been shown to significantly increase the dissolution of barite in DTPA solutions. researchgate.net Other research has explored the use of oxalic acid and tannic acid as activators in DTPA formulations. semanticscholar.org

Another class of compounds, bisphosphonates like 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), are also used as scale inhibitors. wikipedia.orgfishersci.atereztech.comfishersci.cameruchem.com These compounds can adsorb onto the surface of barium sulfate crystals and inhibit their growth.

Interactive Data Table: Effect of DTPA Concentration and Temperature on Barium Sulfate Dissolution

This table illustrates the impact of varying DTPA concentrations and temperatures on the mass of dissolved barium sulfate.

| Temperature (°C) | DTPA Concentration (wt%) | Dissolved BaSO₄ (g) |

| 25 | 10 | 0.5 |

| 25 | 20 | 0.8 |

| 25 | 40 | 1.1 |

| 50 | 10 | 2.5 |

| 50 | 20 | 4.2 |

| 50 | 40 | 5.8 |

| 90 | 10 | 8.0 |

| 90 | 20 | 15.0 |

| 90 | 40 | 12.0 |

Note: Data is illustrative and based on trends reported in scientific literature. The decrease in dissolution at 90°C and 40 wt% DTPA may be attributed to the shielding effect.

Studies on Co-precipitation and Solid Solution Formation Affecting Barium Sulfate Solubility

The incorporation of these ions is largely governed by their charge and ionic radii similarity to the barium ion (Ba²⁺). ugr.esacs.orgnih.gov Ions with similar characteristics can substitute for barium in the barite (the mineral form of barium sulfate) crystal structure. ugr.esresearchgate.net This process is critical in various industrial and environmental contexts, such as the formation of scale in oil and gas extraction and the management of radioactive elements. iaea.orgchalmers.se

Research Findings on Co-precipitation with Strontium and Radium

Strontium and radium are chemically analogous to barium and readily co-precipitate to form solid solutions. chalmers.se The formation of (Ba,Sr)SO₄ and (Ba,Ra)SO₄ solid solutions is a common occurrence. iaea.orgonepetro.org

Studies show that the presence of strontium can have a synergistic effect on the co-precipitation of radium with barium sulfate. Research by Goldschmidt demonstrated that the partitioning of radium into the sulfate solid is enhanced as the strontium-to-barium ratio in the aqueous solution increases. iaea.org This indicates that strontium facilitates, rather than competes with, the incorporation of radium into the barite lattice. iaea.org

The kinetics of co-precipitation in ternary systems (Ra–Ba–Sr–SO₄) reveal that radium removal is predominantly controlled by its co-precipitation with barium sulfate. acs.orgnih.gov This is attributed to the more rapid nucleation rate of BaSO₄ and the closer ionic radius of Ra²⁺ to Ba²⁺ compared to Sr²⁺. acs.orgnih.gov The theoretical distribution coefficient (Kₐ), which describes the equilibrium partitioning of an ion between the solid and aqueous phases, is significantly different for radium in barium sulfate versus strontium sulfate. acs.orgnih.gov

Research evaluating co-precipitation in brines similar to those from unconventional gas extraction found that high ionic strength enhances radium removal in the Ra-Ba-SO₄ system but restrains it in the Ra-Sr-SO₄ system. acs.orgnih.gov However, experimental distribution coefficients often vary widely and are not perfectly described by theoretical models, as they are also influenced by precipitation kinetics and adsorption processes. acs.orgnih.gov

Kinetic studies have investigated the Arrhenius behavior (the effect of temperature on reaction rates) of the co-precipitation process. chalmers.se It was observed that radium, barium, and strontium co-precipitate congruently. The activation energy for the precipitation of pure strontium sulfate was found to be significantly higher than that for systems involving radium and barium. This difference is likely linked to the metal ion size and the strength of hydration, which affects the rate of co-precipitation. chalmers.se

Table 1: Effect of Co-precipitating Ions on Barium Sulfate

| Co-precipitating Ion | Solid Solution Formed | Effect on Barium Sulfate Precipitation/Solubility | Key Research Findings | Citation |

|---|---|---|---|---|

| Strontium (Sr²⁺) | (Ba,Sr)SO₄ | Forms solid solutions, affecting scale morphology and permeability in porous media. | Sr incorporation into barite can occur even when the solution is undersaturated with respect to pure SrSO₄ (celestine). Increased BaSO₄ supersaturation leads to greater Sr incorporation. | onepetro.orgnih.gov |

| Radium (Ra²⁺) | (Ba,Ra)SO₄ | Readily co-precipitates due to similar ionic radius and charge to Ba²⁺. | Radium removal from solutions is often achieved via co-precipitation with BaSO₄. The process is controlled by the rapid nucleation of barite. | ugr.esacs.orgnih.goviaea.org |

| Calcium (Ca²⁺) | (Ba,Ca)SO₄ | Inhibits BaSO₄ precipitation kinetics and can increase solubility. | Calcium ions can be incorporated into the barite crystal lattice, with studies showing up to 6% substitution for barium ions. This incorporation can retard crystal growth. | researchgate.net |

Research Findings on Co-precipitation with Calcium

The presence of calcium ions also influences the precipitation of barium sulfate. Research indicates that calcium ions can inhibit the rate of BaSO₄ precipitation. researchgate.net This effect is hypothesized to be due to the adsorption of calcium onto the surface of barium sulfate crystals or its incorporation into the crystal structure. researchgate.net

Studies have shown that barium sulfate can accommodate up to 6% calcium substitution for barium within its crystal lattice. whiterose.ac.uk This inclusion of the smaller calcium ion is thought to decrease the lattice parameter of barite, which in turn retards the growth of the crystal and may increase its solubility. whiterose.ac.uk At lower concentrations, the effect of calcium may be primarily due to an increase in the ionic strength of the solution, which slightly increases BaSO₄ solubility. However, at higher concentrations, the inhibitory effect on crystallization becomes more significant than what would be expected from ionic strength effects alone. researchgate.net

Table 2: Distribution Coefficients (Kₐ) for Radium Co-precipitation

| System | Theoretical Distribution Coefficient (Kₐ) | Significance | Citation |

|---|---|---|---|

| Ra-BaSO₄ | 1.54 | Indicates a lower theoretical preference for radium in the solid phase compared to the Ra-SrSO₄ system, yet it often controls Ra removal due to faster kinetics. | acs.orgnih.gov |

| Ra-SrSO₄ | 237 | Indicates a strong theoretical preference for radium to be incorporated into the strontium sulfate solid. | acs.orgnih.gov |

Advanced Applications of Barium Sulfate in Materials Science and Engineering Research

Development of Advanced Polymeric Composites with Barium Sulfate (B86663)

Barium sulfate is widely incorporated into polymer matrices to enhance specific properties, leading to the creation of high-performance composites for various industries. wikipedia.orghoyonn.com It is used as a filler in polymers like polypropylene (B1209903), polystyrene, and polyethylene (B3416737), sometimes in proportions up to 70%. wikipedia.orgplasticservice.comhippominerals.co.za

Barium Sulfate as a High-Density Filler for Vibrational Mass Damping and Structural Reinforcement in Polymers

One of the primary applications of barium sulfate in polymer composites is to increase the material's density for vibrational mass damping. wikipedia.orgplasticservice.comhippominerals.co.zabausano.com This is particularly useful in applications requiring sound reduction, such as in automotive components and wastewater pipes. hoyonn.comgemapolimer.com The high specific gravity of BaSO₄ effectively increases the mass of the polymer component, which helps to dampen vibrations and noise. scirp.org

Beyond damping, barium sulfate acts as a structural reinforcement agent. gemapolimer.com Its inclusion in a polymer matrix can significantly improve several mechanical properties. bausano.com Research shows that adding BaSO₄ as a filler enhances the rigidity, hardness, scale stability, and tensile and tortuous strength of plastics. plasticservice.combausano.com It also improves the heat resistance and chemical resistance to both acids and alkalis. wikipedia.orghippominerals.co.zabausano.com These enhancements make BaSO₄-filled composites suitable for demanding applications such as automotive parts, appliance housings, and air conditioning panels. bausano.com

Optimization of Polymer-Filler Interfacial Interactions through Surface Modification of Barium Sulfate (e.g., Tannic Acid, Coupling Agents)

The performance of polymer composites is heavily dependent on the interfacial interaction between the filler particles and the polymer matrix. aip.orgaip.org Since the surface of BaSO₄ is naturally hydrophilic, it can be difficult to disperse evenly within a hydrophobic polymer matrix, which can negatively impact the material's mechanical properties. scirp.org To overcome this, surface modification of the barium sulfate particles is essential. scirp.org

Various agents are used to modify the BaSO₄ surface and improve its compatibility with the polymer. google.com This modification can create a stronger bond between the filler and the matrix, ensuring optimal stress transfer. scirp.org Common surface modification techniques include:

Coating with fatty acids: Stearic acid can be used to coat BaSO₄ particles, reducing the polarity of the filler and improving its interaction with polypropylene (PP). aip.org

Using coupling agents: Maleic anhydride (B1165640) grafted polypropylene (MA-g-PP) acts as a compatibilizer, creating a strong interaction at the interface between the polymer and the BaSO₄ filler. aip.orgaip.org Other research has explored agents like trimethoxy(propyl)silane. scirp.orgscirp.org

Application of tannic acid: Tannic acid (TA) has been used for the surface modification of BaSO₄ in biodegradable composites made of glycerol (B35011) and starch. researchgate.net The TA coating is achieved through hydrogen bonding and improves the flexibility of the composite, changing its fracture behavior from brittle to ductile. researchgate.net

Treatment with phosphoric and carboxylic acids: Studies have shown that phosphoric acid and carboxylic acid are effective candidates for modifying the BaSO₄ surface, creating a stable organic layer that improves compatibility with hydrophobic polymer matrices. scirp.orgscirp.org

Investigation of Rheological and Mechanical Property Modulation in Highly Filled Barium Sulfate Composites

The addition of high concentrations of barium sulfate significantly modulates the rheological and mechanical properties of polymer composites. aip.orgaip.org

Rheological Properties: In highly filled composites, such as polypropylene with 60 wt% BaSO₄, the storage modulus (G') increases drastically due to the stiffening effect of the filler. aip.orgaip.org At low frequencies, the material exhibits a non-terminal region for the storage modulus, which indicates the formation of a three-dimensional filler network due to filler-filler and polymer-filler interactions. aip.orgaip.org The complex viscosity of composites also tends to increase with higher BaSO₄ content, as the chain entanglement points increase and hinder the melt flow. espublisher.com However, some studies on polyurethane (PU) have shown a decrease in complex viscosity and storage modulus with BaSO₄ incorporation, which can improve flow stability during extrusion processes. nih.govmdpi.com

Mechanical Properties: The mechanical properties are also strongly influenced by the filler content. The addition of BaSO₄ generally increases the rigidity and hardness of the composite. bausano.comgemapolimer.com However, the impact on strength can be complex. In highly filled polypropylene composites, an improved interfacial interaction can hinder polymer chain movements, leading to a decrease in impact strength. aip.orgaip.org In contrast, a study on PBT/PET composites found that adding nano-BaSO₄ at a 2% concentration increased the impact strength by 68.1%. espublisher.com

The table below summarizes findings from a study on highly filled polypropylene (PP) with 60 wt% barium sulfate (BaSO₄), showing the effect of surface modification on mechanical properties.

| Composite Material | Notched Izod Impact Strength (kJ/m²) | Tensile Strength (MPa) | Elongation at Break (%) |

| Neat PP | 6.5 | 34 | >50 |

| PP + 60% BaSO₄ (untreated) | 2.8 | 25 | 8 |

| PP + 60% BaSO₄ (stearic acid coated) | 2.5 | 27 | 7 |

| PP + 60% BaSO₄ (coated) + MA-g-PP | 2.3 | 29 | 6 |

| Data derived from studies on highly filled polypropylene composites. aip.orgaip.org |

Barium Sulfate as a Catalyst Support in Heterogeneous Catalysis Systems

Barium sulfate serves as an effective support material in heterogeneous catalysis. accreditedcatalysts.com A catalyst support, or carrier, is a material onto which the active catalytic substance is deposited to maximize the surface area and stabilize the catalyst particles. accreditedcatalysts.com Barium sulfate is considered a low surface area support and is chemically inert, which is advantageous in specific catalytic reactions. accreditedcatalysts.comsamaterials.com

One of the most notable applications is in palladium-based catalysts. samaterials.come3s-conferences.org Palladium supported on barium sulfate (Pd/BaSO₄) is a widely used heterogeneous catalyst for selective hydrogenation reactions. samaterials.com

Rosenmund Reduction: This catalyst is famously used in the Rosenmund reduction, where an acyl chloride is selectively reduced to an aldehyde, preventing further reduction to an alcohol. accreditedcatalysts.comsamaterials.com

Lindlar Catalyst: In a variation known as the Lindlar catalyst, palladium is deposited on barium sulfate (or calcium carbonate) and then "poisoned" with a substance like lead or sulfur. wikipedia.org This deactivates the palladium sites to a degree that allows for the stereospecific hydrogenation of an alkyne to a cis-alkene, without further reduction to an alkane. wikipedia.org

Polystyrene Hydrogenation: Barium sulfate-supported palladium catalysts have also been developed for the hydrogenation of polystyrene. e3s-conferences.org The catalyst's structure, with palladium grains on the external surface of the support, reduces pore diffusion issues and allows more active sites to participate in the reaction. e3s-conferences.org

Other Reactions: Research has also explored the use of Pd/BaSO₄ as a catalyst reservoir in Stille cross-coupling reactions. researchgate.net

The use of barium sulfate as a support helps to control the catalyst's activity and selectivity, making it crucial for fine chemical and pharmaceutical synthesis. samaterials.comwikipedia.org

Optical and Pigmentary Applications of Barium Sulfate in Engineered Materials

Barium sulfate's high whiteness and opacity make it a valuable component in pigments and optical materials. wikipedia.orgscirp.org It is used as a component of white pigment for paints, often as a filler or extender mixed with other pigments like titanium white (TiO₂) or zinc sulfide (B99878) (ZnS) to form lithopone. wikipedia.org

Formation and Application of High Reflectivity Barium Sulfate Microspheres for Diffuse Reflection

In specialized optical applications, the morphology of barium sulfate is precisely controlled to create materials with very high reflectivity. mdpi.com Barium sulfate microspheres with a homogeneous particle size exhibit excellent light-scattering properties and high diffuse reflection. mdpi.commdpi.com

Research has demonstrated the synthesis of BaSO₄ microspheres that achieve a reflectivity greater than 97% and even up to 99% in the visible light spectrum (400-800 nm). mdpi.commdpi.comresearchgate.net These high-reflectivity microspheres are superior to commercially available barium sulfate powders. mdpi.com The synthesis often involves reacting barium chloride (BaCl₂) and sodium sulfate (Na₂SO₄) in the presence of a complexing agent like ethylenediaminetetraacetic acid disodium (B8443419) (EDTA·2Na) to control the particle size and shape. mdpi.comresearchgate.net

These highly reflective BaSO₄ materials have several key applications:

Integrating Spheres: Barium sulfate coatings are a quasi-standard for coating the inside of integrating spheres, which are used for measuring optical radiation, due to their flat spectral reflectance and resistance to high-intensity radiation. gigahertz-optik.com

Diffuse Reflectance Standards: The powder can be compressed into tablets for use as white reflectance standards. gigahertz-optik.com

Dry Chemical Diagnostic Reagents: Bifunctional sheets made from BaSO₄ microspheres and a binder like cellulose (B213188) acetate (B1210297) serve as a filter-diffusion-reflection layer in medical dry diagnostic reagents. mdpi.commdpi.comnih.gov The high and uniform reflectivity provides a stable background for colorimetric measurements, enhancing the sensitivity and repeatability of the diagnostic test. mdpi.commdpi.com

The table below details the optimal conditions found in one study for preparing high-reflectivity BaSO₄ sheets for diagnostic applications. mdpi.comnih.gov

| Parameter | Optimal Condition |

| Binder | Cellulose Acetate (CA) |

| Mass Ratio (CA to BaSO₄) | 0.03:1 |

| Surfactant (to improve hydrophilicity) | Tween-80 |

| Solid Content | 54.9% |

| Wet Sheet Thickness | 450 µm |

| Resulting Reflectance (400-800 nm) | >97% |

| Data derived from studies on bifunctional BaSO₄ sheets. mdpi.comnih.gov |

Research on Optical Properties and Band Gap Energy of Barium Sulfate Nanoparticles

The optical characteristics of barium sulfate nanoparticles are a focal point of research due to their potential in optoelectronic devices and advanced coatings. shift8web.cauijrt.comhoyonn.com Studies have consistently demonstrated that BaSO₄ nanoparticles possess a wide and indirect band gap, making them transparent in the visible spectrum while exhibiting strong absorption in the ultraviolet (UV) region. shift8web.cauijrt.com

Research has shown that the band gap energy of BaSO₄ nanoparticles can vary depending on the synthesis method and the presence of dopants. For instance, one study reported an indirect wide band gap of 4.0 eV for locally synthesized BaSO₄ nanoparticles. shift8web.ca Another computational analysis using semi-local density functional theory (DFT) calculated the band gap to be 5.971 eV, though it is noted that such computational methods can sometimes underestimate band gap values. materialsproject.org The transparency of these nanoparticles in the visible region, with transmittance reaching up to 85.4% at a wavelength of 400 nm, coupled with their strong UV absorption, makes them suitable for applications such as UV photo-detectors and other short-wavelength optoelectronic devices. shift8web.ca

The morphology and size of the nanoparticles also play a crucial role in their optical properties. For example, the synthesis of BaSO₄ nanoparticles using a green method with Azadirachta indica (neem) leaf extract resulted in rice grain-like nanostructures with an average diameter of 71.36 nm, which are suitable as optical fillers. nanoient.org The particle size can be controlled by various synthesis parameters, which in turn affects the optical characteristics. researchgate.netmdpi.comresearchgate.netthescipub.com

Furthermore, the photoluminescence (PL) properties of barium sulfate nanoparticles can be tailored through doping. For instance, europium-doped BaSO₄ nanoparticles exhibit strong UV emission, which can be harnessed for various applications. researchgate.net Similarly, doping with other elements has been shown to modify the luminescence spectra, opening up possibilities for creating materials with specific light-emitting properties. nih.govscirp.org

Table 1: Reported Band Gap Energy of Barium Sulfate Nanoparticles

| Synthesis/Analysis Method | Reported Band Gap (eV) | Reference |

| Chemical Precipitation | 4.0 (indirect) | shift8web.ca |

| Computational (DFT) | 5.971 | materialsproject.org |

| Co-precipitation (BaO nanoparticles) | 4.65 | atlantis-press.com |

| Doped BaFe₁₂O₁₉ (for comparison) | 1.90 - 2.94 | researchgate.net |

| Bismuth-doped Spinel Ferrites (for comparison) | ~3.22 | acs.org |

X-ray Attenuation and Shielding Materials Utilizing Barium Sulfate

The high atomic number (Z=56) of barium makes barium sulfate an effective attenuator of X-rays and gamma rays. This property is being actively researched to develop lead-free and environmentally friendly radiation shielding materials.

A significant area of research is the development of barium sulfate composites to improve shielding efficiency and mechanical properties. A notable example is the fabrication of a composite material combining barium sulfate with amorphous cellulose (Ba/AC). tandfonline.comresearchgate.netresearcher.life In one study, Ba/AC was created by converting the crystalline structure of eucalyptus pulp into an amorphous form and then regenerating it with barium compounds. tandfonline.comresearchgate.net This composite, when coated on cotton fabrics, demonstrated a higher X-ray shielding efficiency compared to traditional barium sulfate powder. tandfonline.com The amorphous cellulose plays a crucial role by ensuring a better distribution of barium sulfate particles, which in turn reduces the number of voids in the material that could otherwise allow X-rays to penetrate. tandfonline.comresearchgate.net

The shielding effectiveness of these composites has been tested at various X-ray tube voltages. For instance, fabrics coated with a mixture of 20% w/w Ba/AC and 80% w/w silicone rubber showed superior X-ray attenuation at 30 kV, 40 kV, and 60 kV compared to fabrics coated with BaSO₄ alone. researchgate.net Further research has explored incorporating Ba/AC into natural rubber to produce flexible and effective X-ray shielding sheets, with prototypes demonstrating significant attenuation properties. researchgate.net

Other studies have investigated BaSO₄ composites with different polymers like poly(vinylidene fluoride-co-hexafluoropropylene) (P(VDF-HFP)) and silicone rubber. mdpi.comnih.gov These composites not only offer good radiation protection but also enhanced thermal stability and hydrophobicity. mdpi.com The development of these novel composites, particularly those utilizing sustainable materials like amorphous cellulose, represents a promising step towards safer and more environmentally friendly radiation shielding solutions. tandfonline.comresearchgate.nettandfonline.com

Table 2: X-ray Shielding Efficiency of Barium Sulfate Composites

| Composite Material | Key Finding | Reference |

| Barium sulfate–amorphous cellulose (Ba/AC) on cotton fabric | Higher X-ray shielding efficiency than BaSO₄ powder due to reduced voids. | tandfonline.comresearchgate.net |

| Ba/AC in natural rubber | Prototypes with 0.25-mm Pb equivalence effectively block X-rays. | researchgate.net |

| BaSO₄/P(VDF-HFP) | Increased BaSO₄ concentration enhances X-ray attenuation and thermal stability. | mdpi.com |

| BaSO₄ with addition-cure liquid silicone rubber | Fulfills requirements for radiation protection garments. | nih.gov |

| BaSO₄ with copper | A 50% Cu–50% BaSO₄ shield significantly reduces radiation dose in CT scans without causing artifacts. | radioprotection.orgradioprotection.org |

Niche Applications of Barium Sulfate in Specialized Material Formulations

Beyond the realms of optics and radiation shielding, barium sulfate finds application in several specialized material formulations due to its unique physical and chemical properties.